N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. The compound features a pyrrole ring substituted with dimethyl, phenylsulfonyl, and propyl groups, alongside a benzodioxole moiety. Its molecular formula is with a molecular weight of approximately 397.5 g/mol .
This compound can be classified under various categories based on its structural components:
The compound is primarily studied for its biological activities, particularly as an inhibitor of specific signaling pathways relevant in cancer research .
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves several steps:
Microwave-assisted synthesis techniques may also be employed to enhance yields and reduce reaction times for some steps involved in this synthesis .
The molecular structure of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide can be represented using various chemical notation systems:
CC(C)N1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C)C
These structural features contribute to its unique chemical reactivity and biological interactions .
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions due to its functional groups:
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide exerts its effects primarily involves inhibition of specific signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of the hedgehog signaling pathway, which plays a crucial role in developmental processes and has been implicated in various malignancies .
The binding affinity and specificity towards target enzymes or receptors are critical for its efficacy in therapeutic applications.
The physical and chemical properties of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 397.5 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are essential for understanding the compound's stability, solubility, and potential reactivity under various conditions .
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide has several potential applications:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: